Quantitative One-Step Synthesis: Yield Comparison Versus Multi-Step Chromanone Nitration
6-Nitrothiochroman-4-one can be synthesized via an adapted Vilsmeier one-step protocol achieving quantitative yield, a substantial improvement over the multi-step nitration of pre-formed thiochroman-4-one which typically yields approximately 61-74% across the synthetic sequence [1][2]. This direct synthetic route eliminates the need for a separate nitration step following core scaffold construction, reducing overall step count and cumulative yield loss [1].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Quantitative yield (reported as quantitative in one-step Vilsmeier protocol) |
| Comparator Or Baseline | Multi-step nitration route to thiochroman-4-one derivatives: 61-74% overall yield (based on reported yields for analogous chloro-substituted derivatives) |
| Quantified Difference | Approximately 26-39% absolute yield improvement |
| Conditions | Adapted Vilsmeier conditions (one-step) vs. conventional nitration of pre-formed thiochroman-4-one core |
Why This Matters
Higher synthetic yield directly translates to reduced raw material costs and increased laboratory efficiency for procurement and subsequent derivatization workflows.
- [1] Jaster, J.; Dressler, E.; Geitner, R.; Groß, G. A. 6-Nitrothiochroman-4-one. Molbank 2023, 2023 (2), M1654. View Source
- [2] Song, J.; Jones, L. M.; Kumar, G. D. K.; Conner, E. S.; Bayeh, L.; Chavarria, G. E.; Charlton-Sevcik, A. K.; Chen, S.-E.; Chaplin, D. J.; Trawick, M. L.; Pinney, K. G. Synthesis and Biochemical Evaluation of Thiochromanone Thiosemicarbazone Analogues as Inhibitors of Cathepsin L. ACS Med. Chem. Lett. 2012, 3 (6), 450–453. View Source
